Cas no 827318-36-5 (Benzeneacetamide, N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-)
827318-36-5 structure
Product Name:Benzeneacetamide, N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-
CAS-nummer:827318-36-5
MF:C19H16N4O
MW:316.356543540955
CID:684949
PubChem ID:69578282
Update Time:2025-04-19
Benzeneacetamide, N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzeneacetamide, N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-
- 2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide
- 827318-36-5
- DTXSID20740931
- N-(2-(1H-Pyrazol-4-yl)-1H-indol-5-yl)-2-phenylacetamide
- SCHEMBL5814937
-
- Inchi: 1S/C19H16N4O/c24-19(8-13-4-2-1-3-5-13)22-16-6-7-17-14(9-16)10-18(23-17)15-11-20-21-12-15/h1-7,9-12,23H,8H2,(H,20,21)(H,22,24)
- InChI-sleutel: VTMVTBKZVSEESX-UHFFFAOYSA-N
- LACHT: O=C(CC1C=CC=CC=1)NC1C=CC2=C(C=1)C=C(C1C=NNC=1)N2
Berekende eigenschappen
- Exacte massa: 316.13241115g/mol
- Monoisotopische massa: 316.13241115g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 437
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 73.6Ų
Benzeneacetamide, N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- Gerelateerde literatuur
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
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Henan Dongyan Pharmaceutical Co., Ltd
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NewCan Biotech Limited
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